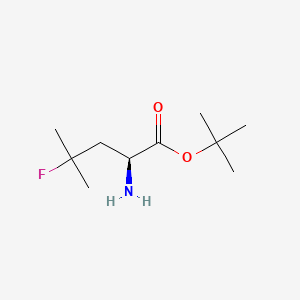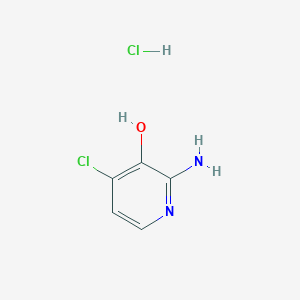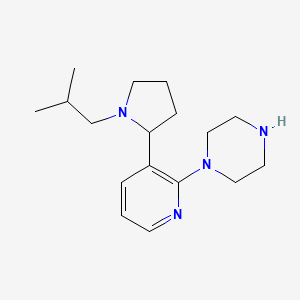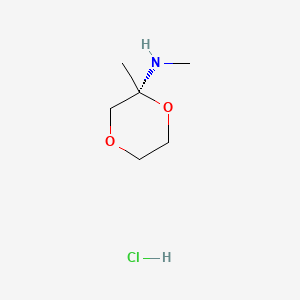
(S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate is a chiral compound with the molecular formula C10H20FNO2 It is a derivative of leucine, an essential amino acid, and contains a fluorine atom, which can significantly alter its chemical properties and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-tert-butyl 2-amino-4-methylpentanoate.
Fluorination: The introduction of the fluorine atom is achieved through a fluorination reaction. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of compounds with different halogen or functional groups.
Scientific Research Applications
(S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
(S)-Tert-butyl 2-amino-4-methylpentanoate: Lacks the fluorine atom, resulting in different chemical and biological properties.
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate: Similar structure but with an ethyl group instead of a tert-butyl group, affecting its reactivity and solubility.
Uniqueness: (S)-Tert-butyl 2-amino-4-fluoro-4-methylpentanoate is unique due to the presence of the fluorine atom and the tert-butyl group, which together influence its chemical stability, reactivity, and biological activity. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H20FNO2 |
|---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-4-fluoro-4-methylpentanoate |
InChI |
InChI=1S/C10H20FNO2/c1-9(2,3)14-8(13)7(12)6-10(4,5)11/h7H,6,12H2,1-5H3/t7-/m0/s1 |
InChI Key |
ZACPVBRAZSIKIO-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(C)(C)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C)(C)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)

![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)
![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)
![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)



![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B11821068.png)

![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)


